

experimental protocols using Adamantan-1-ylmethyl-methyl-amine hydrobromide

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine hydrobromide

CAS No.: 1185301-20-5

Cat. No.: B1521656

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Application Note: Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Technical Guide for Antiviral & Neuropharmacological Applications[1]

Abstract & Core Utility

Adamantan-1-ylmethyl-methyl-amine hydrobromide (N-methyl-1-adamantanemethylamine HBr) is a lipophilic amine derivative of the adamantane class.[1] Structurally distinct from Amantadine (1-adamantanamine) and Rimantadine (alpha-methyl-1-adamantanemethylamine), this compound features a secondary amine with a methylene spacer linked to the adamantane cage.[1]

Primary Research Applications:

- Virology: Investigation of Influenza A M2 proton channel inhibition. The steric bulk of the N-methyl group offers a unique resistance profile compared to first-generation adamantanes.[1]

- Neuropharmacology: Modulation of NMDA (N-methyl-D-aspartate) receptors.[1] Like Memantine, this compound acts as an uncompetitive, low-affinity, open-channel blocker, potentially reducing excitotoxicity without blocking physiological synaptic transmission.[1]
- Medicinal Chemistry: A versatile "hydrophobic cage" building block for fragment-based drug discovery (FBDD), enhancing blood-brain barrier (BBB) permeability of coupled pharmacophores.[1]

Physicochemical Properties & Handling[1]

Data Summary

Property	Specification
Chemical Formula	C ₁₂ H ₂₁ N[1][2][3][4] · HBr
Molecular Weight	260.21 g/mol
Appearance	White to off-white crystalline solid
Solubility (Water)	~50 mM (Warm, vortex required)
Solubility (DMSO)	>100 mM
Storage	-20°C (Desiccated); Protect from light
Hygroscopicity	Moderate (Handle under inert gas if possible)

Reconstitution Protocol (Stock Solution)

To ensure reproducibility in biological assays, accurate stock preparation is critical.[1]

- Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for long-term storage stocks (100 mM).[1] Use Sterile Water or PBS only for immediate use working solutions.[1]
- Calculation: To prepare 10 mL of 10 mM Stock:
 - Weigh 26.02 mg of Adamantan-1-ylmethyl-methyl-amine HBr.[1]
 - Dissolve in 10 mL of anhydrous DMSO.

- Note: The hydrobromide salt may require mild warming (37°C water bath) for 5-10 minutes to fully dissolve.[1]
- Sterilization: Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.[1] Do not autoclave.[1]

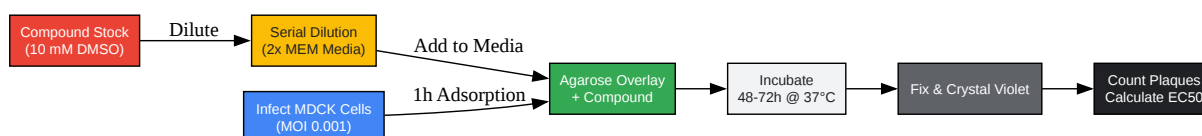
Experimental Protocol A: Influenza A M2 Channel Inhibition (Plaque Reduction)

Objective: Determine the EC₅₀ of the compound against Influenza A virus (e.g., A/WSN/33) in MDCK cells.[1] This assay quantifies the compound's ability to block the M2 ion channel, preventing viral uncoating.[1]

Mechanistic Rationale

The adamantane cage binds within the transmembrane pore of the M2 tetramer.[1] The N-methyl group on this specific analog alters the binding kinetics and electrostatic interaction with the His37 gating residue, potentially retaining potency against specific amantadine-resistant mutants.[1]

Workflow Diagram



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Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral potency.

Step-by-Step Methodology

- Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates (5 x 10⁵ cells/well). Incubate overnight to reach 90-100% confluency.

- Compound Preparation: Prepare 2x serial dilutions of Adamantan-1-ylmethyl-methyl-amine HBr in infection media (DMEM + TPCK-trypsin). Range: 0.1 μ M to 100 μ M.[1]
- Infection:
 - Wash cells 2x with PBS.[1]
 - Infect with Influenza A virus at MOI (Multiplicity of Infection) of 0.001 in 200 μ L volume.[1]
 - Incubate 1 hour at 37°C (rocking every 15 mins) for adsorption.
- Overlay:
 - Remove viral inoculum.[1]
 - Add 2 mL of Overlay Medium (1:1 mixture of 2x MEM containing the test compound and 1.6% agarose/Avicel).
 - Critical: Ensure the compound concentration in the overlay matches the target dilution.[1]
- Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂ until plaques are visible.
- Fixation & Staining:
 - Fix cells with 4% Paraformaldehyde (PFA) for 30 mins.[1]
 - Stain with 0.1% Crystal Violet solution for 15 mins.[1]
 - Wash with water and air dry.[1]
- Data Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to derive EC₅₀ using non-linear regression (GraphPad Prism).

Experimental Protocol B: NMDA Receptor Blockade (Calcium Flux)

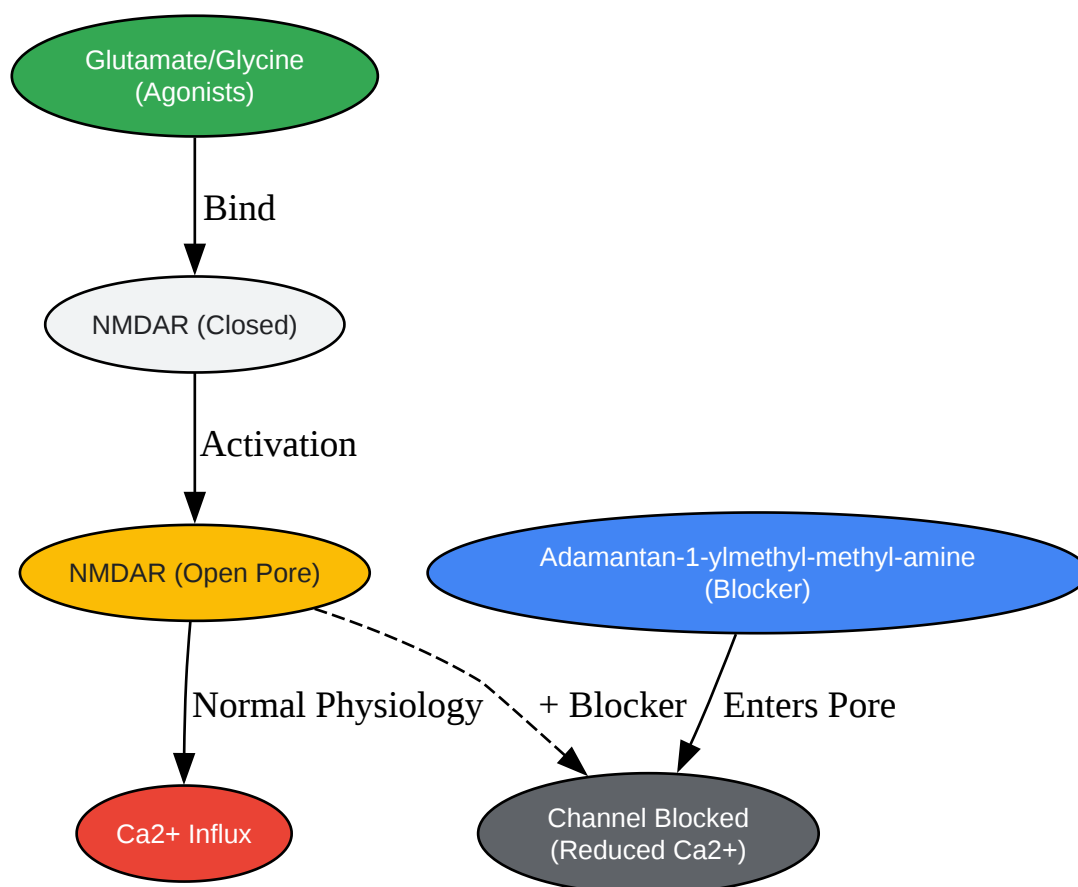
Objective: Assess the compound's efficacy as an open-channel blocker of NMDA receptors using a fluorescent calcium indicator (Fluo-4 AM) in HEK293 cells expressing NR1/NR2B

subunits.[1]

Mechanistic Rationale

Adamantane derivatives block the NMDA channel pore only when the channel is open (use-dependent block).[1] This protocol stimulates the receptor with Glutamate/Glycine and measures the reduction in Ca^{2+} influx caused by the test compound.[1]

Workflow Diagram



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Caption: Mechanism of Action: Use-dependent blockade of the NMDA receptor pore by the adamantane derivative.[1]

Step-by-Step Methodology

- Cell Loading:

- Plate HEK293-NR1/NR2B cells in black-walled, clear-bottom 96-well plates (Poly-D-lysine coated).[1]
- Load cells with Fluo-4 AM (4 μ M) in HBSS buffer + 0.04% Pluronic F-127 for 45 mins at 37°C.
- Wash 3x with HBSS (Ca^{2+} / Mg^{2+} free) to remove extracellular dye.[1]
- Pre-incubation:
 - Add Adamantan-1-ylmethyl-methyl-amine HBr (various concentrations) in HBSS containing 1.8 mM CaCl_2 .[1]
 - Incubate for 10 minutes to allow equilibration.
- Stimulation & Reading:
 - Transfer plate to a FLIPR or FlexStation reader.[1]
 - Inject Stimulation Buffer: 100 μ M Glutamate + 10 μ M Glycine.[1]
- Measurement:
 - Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 180 seconds.
- Analysis:
 - Calculate

(Peak fluorescence minus baseline).[1]
 - Normalize response to Control (Glutamate only, no blocker).
 - Expectation: A dose-dependent reduction in peak fluorescence, indicating channel blockade.[1]

Synthetic Application: Reductive Amination

Objective: Use Adamantan-1-ylmethyl-methyl-amine as a nucleophile to attach the adamantane cage to an aldehyde-containing scaffold (e.g., creating a targeted drug conjugate).
[1]

Reaction Scheme: $R-CHO + Ad-CH_2-NH-Me \rightarrow [Imine\ Ion] \rightarrow R-CH_2-N(Me)-CH_2-Ad$ [1]

Protocol:

- Dissolve 1.0 eq of Aldehyde and 1.1 eq of Adamantan-1-ylmethyl-methyl-amine HBr in Dichloromethane (DCM).
- Add 1.5 eq of Triethylamine (TEA) to neutralize the HBr salt.[1] Stir for 30 mins.
- Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).
- Stir at Room Temperature for 4-16 hours under Nitrogen.
- Quench with saturated $NaHCO_3$. [1] Extract with DCM. [1]
- Purify via Flash Chromatography (Silica, Hexane/EtOAc). [1]

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